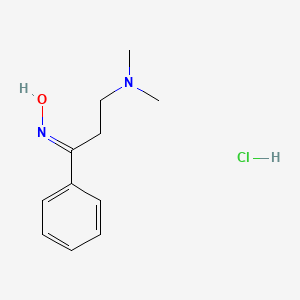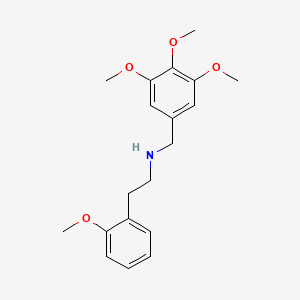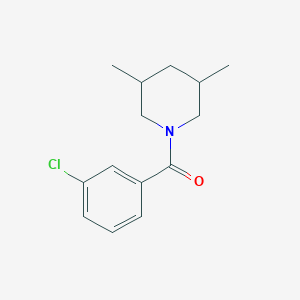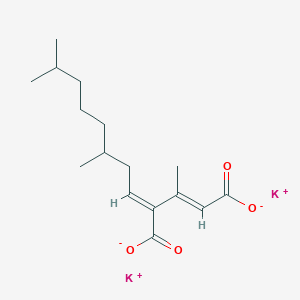
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Descripción general
Descripción
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as BIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIBA is a derivative of isoindoline and benzoic acid and has a molecular weight of 383.36 g/mol.
Mecanismo De Acción
The exact mechanism of action of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is not fully understood. However, studies have shown that 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid reduces the production of prostaglandins, which are responsible for the inflammatory response. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Biochemical and physiological effects:
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid inhibits the production of nitric oxide, a signaling molecule involved in the inflammatory response. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid reduces inflammation in animal models of arthritis and inhibits the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several advantages for use in lab experiments. It is readily available and can be synthesized using simple laboratory techniques. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has a high purity and stability, making it suitable for use in various experiments. However, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. One potential area of research is the development of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid-based materials for use in organic electronics. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has already been used as a dopant in OLEDs, but further research could lead to the development of more efficient and stable devices. Another potential area of research is the development of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid-based anti-inflammatory and anti-cancer drugs. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and organic electronics. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to have anti-inflammatory and anti-cancer properties, and has been used as a building block in the synthesis of various organic materials. Further research is needed to fully understand the mechanism of action of 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and its potential applications in other fields.
Aplicaciones Científicas De Investigación
3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has shown promising results as an anti-inflammatory and anti-cancer agent. 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has also been used as a building block in the synthesis of various organic materials, including polymers and liquid crystals. Additionally, 3-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been used as a dopant in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
3-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO5/c24-19(13-5-2-1-3-6-13)14-9-10-17-18(12-14)21(26)23(20(17)25)16-8-4-7-15(11-16)22(27)28/h1-12H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZZSUPSFFLMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3861767.png)

![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)



![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)
![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
